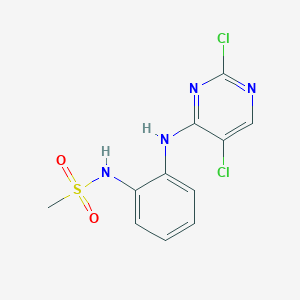
N-(2-(2,5-dichloropyrimidin-4-ylamino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide: is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its role as an intermediate in the synthesis of certain antitumor agents, making it a valuable asset in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antitumor agents, particularly those targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It serves as a building block for the synthesis of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its use as an intermediate for antitumor agents, the compound’s derivatives inhibit the activity of ALK and ROS1 tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
- 2,4-Dichloropyrimidine
Uniqueness
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of potent antitumor agents. Its ability to inhibit ALK and ROS1 tyrosine kinases distinguishes it from other similar compounds, making it a valuable tool in cancer research and treatment .
Propriétés
Formule moléculaire |
C11H10Cl2N4O2S |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-20(18,19)17-9-5-3-2-4-8(9)15-10-7(12)6-14-11(13)16-10/h2-6,17H,1H3,(H,14,15,16) |
Clé InChI |
YLNRCLFODARCHN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




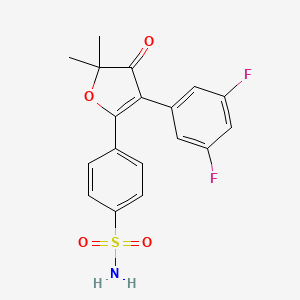


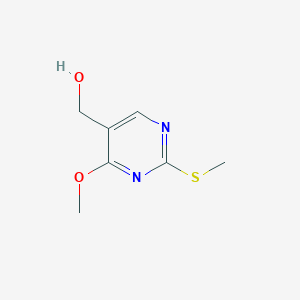
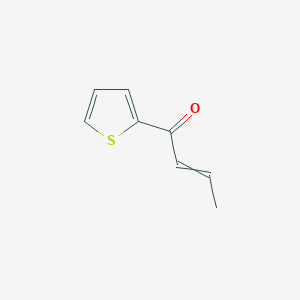

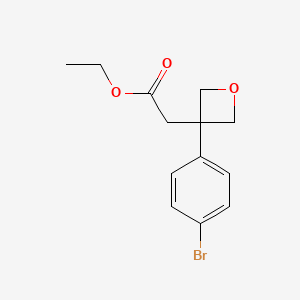
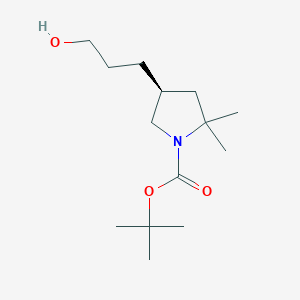
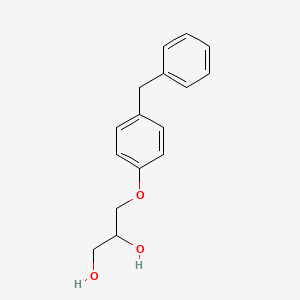
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)
